molecular formula C13H13ClN2 B1460833 4-Chloro-6-isopropyl-2-phenylpyrimidine CAS No. 1030431-86-7

4-Chloro-6-isopropyl-2-phenylpyrimidine

Cat. No.: B1460833
CAS No.: 1030431-86-7
M. Wt: 232.71 g/mol
InChI Key: SSBUQJGCBOVJPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6-isopropyl-2-phenylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-isopropyl-2-phenylpyrimidine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 4-chloro-2-phenylpyrimidine with isopropylamine. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-isopropyl-2-phenylpyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at position 4 can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation may produce a pyrimidine oxide.

Mechanism of Action

The mechanism of action of 4-Chloro-6-isopropyl-2-phenylpyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, pyrimidine-based compounds often inhibit enzymes like cyclooxygenase (COX) or dihydrofolate reductase (DHFR), leading to anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-phenylpyrimidine: Lacks the isopropyl group, which may affect its reactivity and biological activity.

    6-Isopropyl-2-phenylpyrimidine: Lacks the chlorine atom, which can influence its chemical properties and applications.

Uniqueness

The combination of these substituents can lead to unique chemical and biological properties that are not observed in similar compounds .

Properties

IUPAC Name

4-chloro-2-phenyl-6-propan-2-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2/c1-9(2)11-8-12(14)16-13(15-11)10-6-4-3-5-7-10/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSBUQJGCBOVJPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NC(=N1)C2=CC=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6-isopropyl-2-phenylpyrimidine
Reactant of Route 2
Reactant of Route 2
4-Chloro-6-isopropyl-2-phenylpyrimidine
Reactant of Route 3
Reactant of Route 3
4-Chloro-6-isopropyl-2-phenylpyrimidine
Reactant of Route 4
Reactant of Route 4
4-Chloro-6-isopropyl-2-phenylpyrimidine
Reactant of Route 5
Reactant of Route 5
4-Chloro-6-isopropyl-2-phenylpyrimidine
Reactant of Route 6
Reactant of Route 6
4-Chloro-6-isopropyl-2-phenylpyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.